molecular formula C8H5ClN2O3 B8680239 7-chloro-5-nitro-1,3-dihydroindol-2-one

7-chloro-5-nitro-1,3-dihydroindol-2-one

Cat. No.: B8680239
M. Wt: 212.59 g/mol
InChI Key: NAXHZRBNHKTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-nitro-1,3-dihydroindol-2-one is a nitro-substituted oxindole derivative offered as a key synthetic building block for research and development. The oxindole core is a privileged scaffold in medicinal chemistry, endogenous to many plant-based alkaloids and known for its wide range of pharmacological properties . This compound is functionally characterized by its oxindole core and a nitro group, which is a common pharmacophore in many bioactive molecules. Nitro groups in organic compounds are known to undergo enzymatic reduction in biological systems and are present in the structure of several classes of drugs, including cardiovascular agents and anxiolytics . The specific chloro and nitro substituents on the oxindole core make this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of novel compounds with potential biological activities. Oxindole derivatives have been extensively studied as candidates for anticancer, antimicrobial, antiviral, and antitubercular agents, among others . This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

7-chloro-5-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClN2O3/c9-6-3-5(11(13)14)1-4-2-7(12)10-8(4)6/h1,3H,2H2,(H,10,12)

InChI Key

NAXHZRBNHKTTOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-nitro-1,3-dihydroindol-2-one typically involves the nitration of 7-chloro-1,3-dihydro-2H-indol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-nitro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the indole ring.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 7-chloro-5-amino-1,3-dihydro-2H-indol-2-one.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

7-chloro-5-nitro-1,3-dihydroindol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-5-nitro-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 7-chloro-5-nitro-1,3-dihydroindol-2-one, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound Cl (7), NO₂ (5) ~212.62 (calculated) Hypothetical electronic modulation -
5-Chloro-1,3-dihydroindol-2-one Cl (5) 167.59 Simplified analog; no nitro group
5-Fluorooxindole F (5) 151.14 Intermediate for drug discovery
5-Chloro-3,3-dimethyl-1H-indol-2-one Cl (5), CH₃ (3,3) 195.65 Enhanced steric bulk; solid state
3-(2-Chloro-3-indolylmethylene)-1,3-dihydroindol-2-one Cl (2), indole-methylene ~296.75 (calculated) Antitumor activity (bis-indole)
5-[3-Chloro-5-(trifluoromethoxy)pyridin-4-yl]-7-methyl-1,3-dihydroindol-2-one Cl, CF₃O, CH₃ (5,7) - IC₅₀ = 2.51 nM (GRIA1 inhibitor)
Key Observations:

Substituent Position and Electronic Effects: Chlorine at position 7 (as in the target compound) is less common than at position 3. Position 5 substituents (e.g., Cl, F, NO₂) directly influence the indole ring’s electron density, impacting reactivity and binding to biological targets .

Biological Activity :

  • Bis-indole derivatives (e.g., 3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-one) exhibit antitumor activity, suggesting that chloro-substituted indoles may disrupt cancer cell proliferation .
  • The compound 5-[3-Chloro-5-(trifluoromethoxy)pyridin-4-yl]-7-methyl-1,3-dihydroindol-2-one demonstrates potent inhibition of GRIA1/CACNG8 (IC₅₀ = 2.51 nM), highlighting the importance of heterocyclic substituents in modulating activity .

Physical Properties: 5-Chloro-3,3-dimethyl-1H-indol-2-one (MW = 195.65 g/mol) is a crystalline solid, indicating that alkyl substituents improve stability but may reduce solubility . 5-Fluorooxindole (Tm = 143–147°C) has a higher melting point than non-fluorinated analogs, a trend likely applicable to nitro-substituted derivatives due to increased polarity .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ (1.2 eq), H₂SO₄, 0°C, 2h78
ChlorinationPOCl₃ (3 eq), DMAP, reflux, 6h65

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:
Use multi-technique characterization:

  • X-ray Crystallography: Resolve crystal packing and confirm substituent positions (e.g., C–Cl and NO₂ groups) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~170 ppm).
    • IR: Confirm nitro stretches (~1520 cm⁻¹) and lactam C=O (~1680 cm⁻¹) .

Basic: What safety precautions are critical when handling nitro- and chloro-substituted indole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (e.g., goggles).
  • Ventilation: Use fume hoods to avoid inhalation of toxic gases (e.g., NOx from nitro groups) .
  • Storage: Keep in dry, cool conditions (2–8°C) away from oxidizers .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use MOE (Molecular Operating Environment) to simulate binding to target proteins (e.g., tubulin).
  • QSAR Models: Corporate substituent effects (e.g., electron-withdrawing NO₂) to predict cytotoxicity .

Q. Table 2: Substituent Effects on Antitumor Activity (Analogous Compounds)

Substituent PositionActivity (IC₅₀, nM)MechanismReference
5-OMe, 6-Me12Tubulin binding
5-NO₂, 7-Cl45CDK1 inhibition (weak)

Advanced: How do structural modifications influence the compound’s mechanism of action in cancer models?

Methodological Answer:

  • COMPARE Analysis: Compare cytotoxicity profiles across 60+ cell lines to infer mechanisms (e.g., tubulin vs. kinase targets) .
  • Metabolite Tracking: Use LC-MS to identify active metabolites (e.g., nitro-reduction products) .

Key Findings:

  • Bulky substituents (e.g., 5-methoxy) enhance tubulin binding.
  • Nitro groups may act as prodrugs, requiring reductive activation .

Advanced: What strategies resolve contradictions in reported biological data for indole derivatives?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays in triplicate across independent labs.
  • Off-Target Screening: Use kinase/GPCR panels to rule out nonspecific effects .

Example Conflict Resolution:
Discrepancies in CDK1 inhibition were resolved by verifying assay conditions (ATP concentration, pH) .

Advanced: How can mechanistic studies differentiate between covalent and non-covalent binding modes?

Methodological Answer:

  • Mass Spectrometry: Detect covalent adducts (e.g., protein-compound complexes).
  • Kinetic Assays: Compare pre-incubation effects (covalent binders show time-dependent inhibition) .

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